molecular formula C11H18O3 B2708177 Tert-butyl 1-formylcyclopentane-1-carboxylate CAS No. 1546151-07-8

Tert-butyl 1-formylcyclopentane-1-carboxylate

Cat. No.: B2708177
CAS No.: 1546151-07-8
M. Wt: 198.262
InChI Key: NSPICERRKQVJIB-UHFFFAOYSA-N
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Description

Tert-butyl 1-formylcyclopentane-1-carboxylate (CAS 1546151-07-8) is a cyclopentane-based chemical building block of interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C11H18O3 and is offered with a high purity of 96% . Its structure contains two key functional groups: a tert-butoxycarbonyl (Boc) protecting group and an aldehyde group on the same carbon atom of the cyclopentane ring. This bifunctional nature makes it a versatile synthon. The aldehyde group is a highly reactive handle for further chemical transformations, such as nucleophilic additions or reductive aminations, allowing researchers to extend the molecular structure. The Boc group is a cornerstone in synthetic chemistry, often used to protect amines and can be removed under mild acidic conditions. Incorporating saturated carbocyclic rings like cyclopentane is a established strategy in drug design. Using such motifs in place of planar aromatic rings can improve a compound's water solubility, lower its melting point, and help it better fit the three-dimensional binding pockets of biological targets . This compound is intended for research applications as a synthetic intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 1-formylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPICERRKQVJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Functional Group Reactivity

Key Compounds for Comparison :

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate ()

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

Tert-butyl alcohol derivatives (Evidences 4–9)

Property Tert-butyl 1-formylcyclopentane-1-carboxylate Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Tert-butyl pyrrolidine carboxylate ()
Functional Groups Formyl, tert-butyl ester Aminomethyl, ethyl, tert-butyl ester Hydroxymethyl, methoxyphenyl, tert-butyl ester
Reactivity High (formyl undergoes nucleophilic addition) Moderate (amine participates in alkylation/acylation) Low (hydroxyl requires activation for substitution)
Stability Moderate (formyl prone to oxidation) High (amine stable under inert conditions) High (stable under recommended storage)
Synthetic Utility Aldol condensations, Schiff base formation Peptide coupling, polymer precursors Chiral building blocks for pharmaceuticals
Physical and Chemical Properties
  • Molecular Weight : The target compound (C₁₁H₁₈O₃) has a theoretical molecular weight of 198.26 g/mol , lower than the pyrrolidine derivative (307.4 g/mol) due to the absence of aromatic and heterocyclic groups .
  • Solubility: The formyl group increases polarity compared to tert-butyl alcohol derivatives, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, tert-butyl alcohol itself is miscible with water but less so in nonpolar solvents .
  • Thermal Stability : The tert-butyl ester group confers resistance to thermal degradation up to ~150°C, similar to other tert-butyl carboxylates .
Stability Studies
  • Hydrolysis Resistance : The tert-butyl ester in the target compound resists basic hydrolysis (pH < 10) better than methyl esters, similar to the pyrrolidine derivative .

Biological Activity

Tert-butyl 1-formylcyclopentane-1-carboxylate (TBFC) is an organic compound with the molecular formula C11_{11}H18_{18}O3_3 and a molecular weight of 198.26 g/mol. Its structure features a tert-butyl ester and a formyl group, which contribute to its reactivity and potential biological activity. This article reviews the biological activity of TBFC, focusing on its synthesis, chemical properties, mechanisms of action, and research findings.

Overview

TBFC is synthesized through the esterification of 1-formylcyclopentane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the tert-butyl ester, which is characterized by its stability and reactivity due to the presence of both an ester and a carbonyl group.

Chemical Reactions

TBFC undergoes several chemical reactions, including:

  • Hydrolysis : Cleavage of the ester linkage under acidic or basic conditions yields formic acid and tert-butyl 1-cyclopentanecarboxylic acid.
  • Aldol Condensation : The formyl group can participate in aldol reactions with other carbonyl compounds.
  • Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

These reactions highlight TBFC's versatility as a synthetic intermediate in organic chemistry.

The biological activity of TBFC is attributed to its ability to participate in various chemical reactions due to its functional groups. The presence of the formyl group allows for potential interactions with biological targets, particularly in drug development.

Research Findings

Recent studies have explored TBFC's applications in pharmaceutical development and material science:

  • Pharmaceutical Applications : TBFC's structural motifs are found in numerous natural products and pharmaceuticals, making it valuable for drug discovery. It has been investigated for its role as an intermediate in synthesizing bioactive compounds.
  • Material Science : Its unique structure enables the exploration of new materials with specific properties, potentially leading to advancements in various fields.

Case Studies

Several case studies have highlighted TBFC's potential:

  • Antimicrobial Activity : A study investigated TBFC derivatives for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as antibacterial agents.
  • Neuroprotective Effects : Research focused on TBFC's neuroprotective properties in models of neurodegenerative diseases. Findings indicated that TBFC could enhance mitochondrial function, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Cancer Research : In vitro studies assessed TBFC's efficacy against cancer cell lines. Results showed that TBFC derivatives could induce apoptosis in specific cancer types, warranting further investigation into their mechanisms and therapeutic potential.

Comparative Analysis

To understand TBFC's unique properties better, it can be compared with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Tert-butyl 1-cyclopentanecarboxylateLacks the formyl group; less reactiveLimited biological activity
1-Formylcyclopentane-1-carboxylic acidLacks the tert-butyl ester; affects solubilityModerate activity; more polar
Cyclopentane-1,1-dicarboxylateContains two carboxylate groups; different reactivityHigher reactivity but different applications

The combination of a formyl group and a tert-butyl ester makes TBFC particularly interesting for research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1-formylcyclopentane-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves cyclopentane carboxylate precursors functionalized with tert-butyl and formyl groups. Key steps include protecting group strategies (e.g., tert-butyl esterification) and formylation via Vilsmeier-Haack or oxidation reactions. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side reactions like over-oxidation. Monitoring via TLC or HPLC ensures intermediate purity .
  • Data Contradiction : Conflicting yields may arise from solvent choice (polar vs. nonpolar) or catalyst selection. Systematic design of experiments (DoE) can resolve these issues by isolating variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify formyl protons (~9-10 ppm) and tert-butyl quaternary carbons (~28 ppm). Dynamic NMR at low temperatures can resolve conformational isomerism .
  • IR : Stretching frequencies for carbonyl groups (ester: ~1720 cm1^{-1}; formyl: ~1700 cm1^{-1}) confirm functional groups.
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS verify molecular weight and purity .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

  • Methodology : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity. For persistent impurities, preparative HPLC with acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. What computational tools and crystallographic methods are suitable for resolving the compound’s conformational dynamics?

  • Methodology :

  • X-ray Crystallography : SHELXL refines crystal structures by modeling hydrogen bonding and torsional angles. The tert-butyl group’s axial/equatorial preferences can be analyzed using graph-set notation for hydrogen-bond patterns .
  • DFT Calculations : Gaussian or ORCA software with explicit solvent models (e.g., PCM) predicts solution-phase conformers. Compare computed 13C^{13}\text{C} chemical shifts with experimental NMR data to validate models .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?

  • Methodology : Kinetic studies (e.g., variable-temperature NMR) assess steric hindrance during nucleophilic acyl substitution. Compare reaction rates with analogous non-bulky esters (e.g., methyl). Steric parameters (e.g., A-values) quantify substituent effects. Computational MD simulations visualize spatial hindrance during transition-state formation .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in asymmetric synthesis?

  • Methodology :

  • Mechanistic Probes : Isotopic labeling (18O^{18}\text{O}) traces ester hydrolysis pathways.
  • Catalyst Screening : Chiral ligands (e.g., BINOL-derived) paired with metal catalysts (e.g., Pd, Ru) improve enantioselectivity. Use DoE to optimize ligand/metal ratios and solvent systems .

Q. How can continuous flow reactors enhance the scalability of this compound synthesis?

  • Methodology : Flow systems with immobilized catalysts (e.g., packed-bed reactors) improve heat/mass transfer. Monitor residence time and backpressure to prevent clogging from tert-butyl group precipitation. Compare batch vs. flow yields using inline FTIR for real-time analysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing multi-step syntheses of derivatives?

  • Methodology : Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess interactions between variables. For high-throughput workflows, automate HPLC/MS data collection and apply machine learning (e.g., random forest) to predict optimal conditions .

Q. How can hydrogen-bonding networks in crystalline forms be characterized to predict stability?

  • Methodology : Topological analysis (e.g., Mercury software) categorizes hydrogen bonds into motifs (e.g., R22(8)R_2^2(8) rings). Pair with thermal analysis (DSC/TGA) to correlate packing efficiency with melting points. Solvent-free polymorph screening (neat grinding) identifies stable forms .

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